REACTION_CXSMILES
|
CS([C:5]1[N:10]=[CH:9][C:8]([C:11]([O:13][CH2:14][CH3:15])=[O:12])=[CH:7][N:6]=1)(=O)=O.[OH-].[NH4+:17]>C(#N)C>[NH2:17][C:5]1[N:10]=[CH:9][C:8]([C:11]([O:13][CH2:14][CH3:15])=[O:12])=[CH:7][N:6]=1 |f:1.2|
|
Name
|
|
Quantity
|
2.15 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)C1=NC=C(C=N1)C(=O)OCC
|
Name
|
|
Quantity
|
11.7 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
11.36 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A white suspension was obtained after few seconds
|
Type
|
CUSTOM
|
Details
|
Acetonitrile was evaporated
|
Type
|
FILTRATION
|
Details
|
the aqueous suspension was filtered on a buckner funnel
|
Type
|
WASH
|
Details
|
The obtained solid was washed with water (20 ml)
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC=C(C=N1)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 76% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |